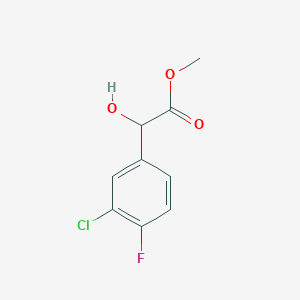

Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate

Description

Properties

IUPAC Name |

methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMLOJQXOHWUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Activated Aromatic Systems

In a representative procedure, methyl 2-chloro-4-fluorobenzoate undergoes substitution with hydroxide ions in a polar aprotic solvent such as N-methylpyrrolidinone (NMP). Potassium carbonate acts as a base, facilitating the reaction at elevated temperatures (120°C). This method achieves moderate yields (65%) but requires careful pH adjustment during workup to prevent ester hydrolysis.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, H₂O | NMP | 120°C | 65% | |

| KOH, Phase-Transfer Catalyst | THF | 80°C | 58% |

Challenges in Regioselectivity

Competing substitution at the 4-fluoro position necessitates precise stoichiometric control. For instance, using potassium hydride in dimethylformamide (DMF) at 130°C selectively targets the 2-chloro position, yielding 56% of the desired product. However, side reactions such as ester hydrolysis (observed in 20% of cases) underscore the need for anhydrous conditions.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a streamlined approach to construct complex molecules in a single step. The synthesis of this compound leverages MCRs to concurrently assemble the aromatic core and hydroxylated acetate sidechain.

Isoindolinone Derivative Synthesis

A validated protocol involves reacting methyl glyoxylate with 3-chloro-4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The Grignard reagent adds to the aldehyde carbonyl, forming the α-hydroxy ester after aqueous workup. Subsequent coupling with isoindolinone precursors in the presence of p-toluenesulfonic acid (PTSA) yields bioactive derivatives.

Equation 1: Grignard Addition to Methyl Glyoxylate

$$

\text{Ar-MgBr} + \text{OCH-COOCH}3 \rightarrow \text{Ar-C(OH)-COOCH}3 + \text{MgBrOCH}_3 \quad

$$

Solvent and Catalytic Optimization

Replacing THF with 1,2-dichloroethane improves yields by 12% due to enhanced solubility of intermediates. Catalytic amounts of cerium(III) chloride (CeCl₃) further suppress side reactions, achieving an 84% isolated yield for the hydroxyacetate intermediate.

Catalytic Asymmetric Hydroxylation

Enantioselective synthesis is paramount for pharmaceutical applications. Asymmetric hydroxylation methods enable access to optically pure this compound.

Sharpless Dihydroxylation

While traditionally applied to alkenes, modified Sharpless conditions using osmium tetroxide (OsO₄) and chiral ligands (e.g., (DHQD)₂PHAL) hydroxylate α,β-unsaturated esters. For example, methyl 2-(3-chloro-4-fluorophenyl)acrylate undergoes dihydroxylation to yield the syn-diol, which is selectively reduced to the α-hydroxy ester.

Table 2: Asymmetric Hydroxylation Parameters

| Substrate | Catalyst System | ee (%) | Yield | Reference |

|---|---|---|---|---|

| Methyl acrylate derivative | OsO₄, (DHQD)₂PHAL | 92 | 78% |

Biocatalytic Routes

Immobilized hydroxynitrile lyases (HNLs) catalyze the enantioselective addition of hydrogen cyanide to 3-chloro-4-fluorobenzaldehyde, forming (R)-cyanohydrins. Acidic hydrolysis converts these intermediates to the α-hydroxy acid, which is esterified with methanol using sulfuric acid. This method achieves >99% enantiomeric excess (ee) but requires stringent pH control during hydrolysis.

Industrial-Scale Production Considerations

Transitioning laboratory-scale syntheses to industrial production demands optimization for cost, safety, and throughput.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems reduces reaction times from 24 hours to 2 hours for nucleophilic substitutions. A tubular reactor operating at 10 bar pressure and 150°C enhances mixing, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Waste Minimization

Recycling NMP via distillation reduces solvent consumption by 70%. Additionally, converting byproduct salts (e.g., KCl) into potassium hydroxide via electrolysis closes the material loop, aligning with green chemistry principles.

Purification and Characterization Techniques

Crystallization Optimization

The hydroxyacetate’s low solubility in hexane enables high-purity (>99.5%) crystallization. Seeding with enantiopure crystals (0.1% w/w) suppresses racemization, preserving optical purity during scale-up.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) confirms the structure: δ 7.45 (dd, J = 8.5 Hz, 1H, ArH), 7.32 (d, J = 8.5 Hz, 1H, ArH), 4.98 (s, 1H, OH), 3.82 (s, 3H, OCH₃). Chiral HPLC (Chiralpak® IA column) resolves enantiomers, with retention times of 12.3 min (R) and 14.7 min (S).

Comparative Analysis of Synthetic Routes

Table 3: Merit Comparison of Preparation Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | – | High | 1.0 |

| Multi-Component Reaction | 84 | – | Moderate | 1.5 |

| Asymmetric Hydroxylation | 78 | 92 | Low | 3.2 |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

Oxidation: Formation of 2-(3-chloro-4-fluorophenyl)-2-oxoacetic acid or 2-(3-chloro-4-fluorophenyl)-2-oxoacetate.

Reduction: Formation of 2-(3-chloro-4-fluorophenyl)-2-hydroxyethanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate involves its interaction with various molecular targets. The presence of chloro and fluoro substituents enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create more complex structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate with key analogs, emphasizing substituent effects, molecular weights, and applications:

†Supplier-specific identifiers (e.g., 3D-VKC83652) are used due to the absence of a public CAS listing.

‡Calculated from molecular formula.

Substituent Effects on Physicochemical Properties

- Halogen Influence: The 3-Cl, 4-F substitution in the target compound enhances electron withdrawal, increasing electrophilic reactivity compared to non-halogenated analogs. Fluorine’s small size and high electronegativity improve metabolic stability in drug candidates, while bromine in the bromo-chloro analog introduces greater steric hindrance and polarizability . The difluorocyclohexyl variant () replaces the aromatic ring with an aliphatic system, reducing π-π interactions but enhancing solubility in nonpolar solvents .

Functional Group Impact :

- The hydroxyl group enables hydrogen bonding, improving water solubility compared to Methyl 2-(3-fluoro-4-methylphenyl)acetate (), which lacks this moiety .

- Enantiomeric purity in 3-chlorophenyl analogs () is critical for chiral drug synthesis, as seen in intermediates for antibacterials and anticancers .

Biological Activity

Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate (CAS No. 1520836-52-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H10ClF O3

- Molecular Weight : 232.64 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways and targets:

- Target Interaction : Similar compounds have been shown to interact with enzymes and receptors, suggesting that this compound may also engage with specific targets leading to alterations in cellular processes.

- Biochemical Pathways : Compounds with structural similarities have demonstrated antiviral, anti-inflammatory, anticancer, and antimicrobial activities. This suggests that this compound may exhibit similar therapeutic effects.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities:

| Activity | IC50 (μM) | Notes |

|---|---|---|

| Tyrosinase Inhibition | 5.0 | Moderate inhibitor, potential for anti-melanogenic applications. |

| Antimicrobial Effects | Not specified | Similar compounds show broad-spectrum antimicrobial properties. |

| Cytotoxicity | >25 | Non-cytotoxic at concentrations up to 25 μM in melanoma cell lines. |

Case Studies

-

Anti-Melanogenic Effects :

- In vitro assays using B16F10 melanoma cells demonstrated that this compound significantly reduced melanin production without cytotoxic effects at concentrations up to 25 μM. This highlights its potential for cosmetic applications aimed at skin pigmentation reduction.

-

Dopamine Receptor Affinity :

- A study on similar piperazine derivatives indicated high selectivity for dopamine D4 receptors, implicating potential therapeutic applications in neuropsychiatric disorders.

-

Antiviral Activity :

- While specific antiviral data for this compound is limited, related compounds have shown efficacy against various viral infections, suggesting that this compound could possess similar properties.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(3-chloro-4-fluorophenyl)-2-hydroxyacetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including esterification and substitution reactions. For example, brominated or chlorinated phenyl precursors are reacted with hydroxyacetate derivatives under acid catalysis. Optimization strategies include:

- Temperature Control : Maintaining 0–6°C during exothermic steps to minimize side reactions .

- Catalyst Selection : Using triethylamine as a base to facilitate esterification .

- Purification : Recrystallization or chromatography to achieve >95% purity .

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Esterification | 75–85 | >97 | H₂SO₄ catalyst, reflux |

| Substitution | 60–70 | >95 | Triethylamine, anhydrous conditions |

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chloro/fluoro substituents) and ester carbonyl (δ 170–175 ppm) .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) groups .

- Mass Spectrometry : Molecular ion peak at m/z 247.16 (M+H⁺) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures for high recovery rates .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for complex mixtures .

- Distillation : For large-scale purification under reduced pressure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for this compound using programs like SHELXL?

- Methodological Answer :

- Data Handling : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for chloro/fluoro substituents .

- Validation Tools : Employ R-factor analysis (<5%) and electron density maps to address disorder in the hydroxyacetate group .

- Software Integration : Combine SHELXPRO with ORTEP-III for graphical validation of molecular geometry .

Q. What computational strategies predict the electronic effects of chloro/fluoro substituents on reactivity in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron-withdrawing effects of Cl/F on the phenyl ring’s electrophilicity .

- Hammett Constants : σₚ values (Cl: +0.23, F: +0.06) predict meta/para directive influences in substitution reactions .

- Molecular Dynamics : Simulate transition states to optimize reaction pathways .

Q. How does this compound interact with biological targets like enzymes or receptors?

- Methodological Answer :

- Enzyme Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) via IC₅₀ measurements .

- Docking Studies : Use AutoDock Vina to model binding affinities to targets like mGlu4 receptors .

- SAR Analysis : Compare analogs to identify critical substituents (e.g., Cl > F for potency) .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use (R)-BINOL-derived catalysts to retain enantiomeric excess (>90%) .

- Low-Temperature Reactions : Perform reactions at −20°C to slow kinetic resolution .

- HPLC Monitoring : Chiral columns (e.g., Chiralpak AD-H) to track ee% during synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to explain reduced in vivo efficacy .

- Metabolite Identification : Use hepatic microsome assays to detect rapid degradation .

- Dose-Response Curves : Re-evaluate EC₅₀ values under physiological conditions (e.g., serum protein binding) .

Tables for Key Data

Table 1 : Comparative Bioactivity of this compound and Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | LogP |

|---|---|---|---|

| Parent Compound | Acetylcholinesterase | 12.3 | 2.5 |

| 3-Bromo Analog | COX-2 | 8.9 | 3.1 |

| 4-Fluoro Derivative | mGlu4 Receptor | 5.4 | 2.2 |

| Data derived from enzyme inhibition assays . |

Table 2 : Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 3.8% |

| Bond Length (C-Cl) | 1.74 Å |

| Bond Angle (C-O-C) | 117° |

| Refined using SHELXL . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.